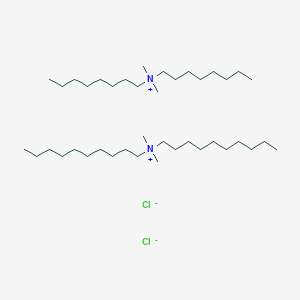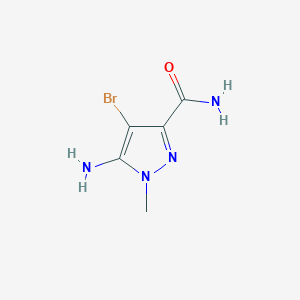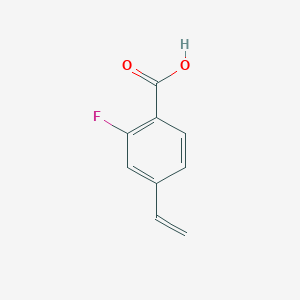![molecular formula C18H25BrN2O2 B15332346 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique structural motif. The compound contains a bromophenyl group attached to a spirocyclic nonane ring system, which includes two nitrogen atoms. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from commercially available precursors. One common approach involves the condensation of a bromophenyl derivative with a spirocyclic amine. The reaction conditions often include the use of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms and the phenyl ring.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like Oxone® in formic acid can be used for oxidative cyclizations.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce quinone-like structures .
Wissenschaftliche Forschungsanwendungen
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound can bind to the active site of enzymes like NQO1, facilitating the reduction of quinone substrates. The Boc group helps in stabilizing the compound and preventing unwanted side reactions during these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic amines and bromophenyl derivatives, such as:
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an oxygen atom in the spirocyclic ring.
7-(4-Methylphenyl)-2,7-diazaspiro[3.5]nonane: A similar compound with a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the Boc group, which provides stability during synthetic procedures. These features make it a versatile building block in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C18H25BrN2O2 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
tert-butyl 7-(4-bromophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3 |
InChI-Schlüssel |
JCVGGEFEPLINOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)



![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)






![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)
